N-(4-bromo-2-chlorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide
Overview
Description
N-(4-bromo-2-chlorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a bromine and chlorine-substituted phenyl ring, a cyclohexyl group, and a pyrrolidinecarboxamide moiety. Its complex structure makes it a subject of interest in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-chlorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Preparation of 4-bromo-2-chlorophenylamine: This intermediate is synthesized through the halogenation of aniline derivatives.
Formation of the pyrrolidine ring: The cyclization of appropriate precursors leads to the formation of the pyrrolidine ring.
Coupling reactions: The final step involves coupling the 4-bromo-2-chlorophenylamine with the cyclohexyl and pyrrolidine intermediates under specific reaction conditions, such as the use of coupling reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-chlorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine and chlorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as sodium hydroxide or halogenating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
N-(4-bromo-2-chlorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-chlorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally includes:
Binding to target proteins: The compound may bind to specific proteins, altering their function and leading to biological effects.
Modulation of signaling pathways: It can influence various signaling pathways, affecting cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Similar Compounds
Profenofos: An organophosphate insecticide with a similar bromine and chlorine-substituted phenyl ring.
N-(4-bromo-2-chlorophenyl)acetamide: A compound with a similar phenyl ring but different functional groups.
Uniqueness
N-(4-bromo-2-chlorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its complex structure and diverse reactivity make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
N-(4-bromo-2-chlorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrClN2O2/c18-12-6-7-15(14(19)9-12)20-17(23)11-8-16(22)21(10-11)13-4-2-1-3-5-13/h6-7,9,11,13H,1-5,8,10H2,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTRRAKKOUGHKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CC(CC2=O)C(=O)NC3=C(C=C(C=C3)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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